molecular formula C12H13NO3 B2880312 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid CAS No. 60729-82-0

2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid

Cat. No.: B2880312
CAS No.: 60729-82-0
M. Wt: 219.24
InChI Key: JEZXSMOLJOXBRE-UHFFFAOYSA-N
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Description

2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is an organic compound featuring a pyrrolidinone ring attached to a phenylacetic acid moiety

Scientific Research Applications

2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme catalysis and metabolic pathways.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Safety and Hazards

The safety data sheet for a similar compound, Oxalyl chloride, indicates that it is a highly flammable liquid and vapor. It releases flammable gases when in contact with water. It is toxic if swallowed or inhaled and causes severe skin burns and eye damage .

Mechanism of Action

Target of Action

The primary target of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid, also known as Piracetam, is the central nervous system . It is a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA), but its mechanism of action differs from that of endogenous GABA .

Biochemical Pathways

Piracetam affects several biochemical pathways. It is thought to enhance the brain’s metabolic processes, increase glucose utilization, and improve the function of mitochondria . It may also influence neuronal and vascular functions and influence cognitive function without acting as a sedative or stimulant .

Pharmacokinetics

Piracetam has a bioavailability of nearly 100%, indicating that it is well-absorbed in the body . It swiftly acts following administration, with food delaying time to peak concentration by approximately 1.5 hours to 2-3 hours since dosing . It has an elimination half-life of 4-5 hours and is excreted through the urinary system .

Result of Action

The molecular and cellular effects of Piracetam’s action are diverse. It is known to have efficacy in cognitive disorders, vertigo, cortical myoclonus, dyslexia, and sickle cell anemia . Sources differ on its usefulness for dementia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Piracetam. For instance, the degradation of similar compounds like 1-octylpyrrolidin-2-one has been observed in environments such as river water and soil, indicating that environmental bacteria can metabolize these compounds .

Biochemical Analysis

Biochemical Properties

The pyrrolidine ring in 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the spatial orientation of substituents and the different stereoisomers of the compound .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation can also be affected.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid can be achieved through several methods. One common approach involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts, followed by thermal cyclization to form the pyrrolidinone ring . Another method includes the alkylation of n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide in the presence of potassium phosphate monohydrate, followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of biocatalysts, such as enantioselective lipases, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinone ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is unique due to its combination of the pyrrolidinone ring and phenylacetic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-10-7-4-8-13(10)11(12(15)16)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZXSMOLJOXBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(4-Chlorobutanamido)-2-phenylacetic acid (650 mg, 2.54 mmol) was dissolved in dry THF (8.5 ml) and the solution was cooled to 0° C. with an ice-bath stirring under nitrogen atmosphere. Potassium tert-butoxide (599 mg, 5.34 mmol) was added in three portions and a white suspension was obtained. The mixture was stirred at the same temperature for 15 minutes. 1N HCl was added dropwise till pH 2-3 and than the mixture was diluted with water (10 ml) and extracted three times with EtOAc (15 ml×3). The organic phase was dried (Na2SO4) and evaporated to obtain the title compound (352 mg, 63.2% yield) as a pale yellow spongy sticky solid.
Name
2-(4-Chlorobutanamido)-2-phenylacetic acid
Quantity
650 mg
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
599 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
63.2%

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